molecular formula C6H5F7O B14349676 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL CAS No. 97168-16-6

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL

Cat. No.: B14349676
CAS No.: 97168-16-6
M. Wt: 226.09 g/mol
InChI Key: IDYWWSZMGZIANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL is a fluorinated organic compound with the molecular formula C6H5F7O. It is characterized by the presence of seven fluorine atoms and an alcohol functional group attached to a hexene backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL typically involves the fluorination of hexene derivatives. One common method is the addition of fluorine atoms to hex-5-en-1-ol using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL involves its interaction with molecular targets through its fluorinated and alcohol functional groups. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The alcohol group can form hydrogen bonds and interact with other molecules, influencing the compound’s overall behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL is unique due to its combination of a fluorinated hexene backbone and an alcohol functional group. This combination imparts distinct chemical properties, making it valuable for specific applications that require both fluorination and hydroxyl functionality .

Properties

CAS No.

97168-16-6

Molecular Formula

C6H5F7O

Molecular Weight

226.09 g/mol

IUPAC Name

3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol

InChI

InChI=1S/C6H5F7O/c7-3(4(8)9)6(12,13)5(10,11)1-2-14/h14H,1-2H2

InChI Key

IDYWWSZMGZIANJ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(C(=C(F)F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.